molecular formula C11H24O4Si B129845 Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane CAS No. 2897-60-1

Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane

Cat. No.: B129845
CAS No.: 2897-60-1
M. Wt: 248.39 g/mol
InChI Key: OTARVPUIYXHRRB-UHFFFAOYSA-N
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Description

Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane (CAS: 2897-60-1) is an organosilane compound with the molecular formula C₁₁H₂₄O₄Si and a molecular weight of 248.394 g/mol . Its structure features a silicon atom bonded to two ethoxy groups (-OCH₂CH₃), one methyl group (-CH₃), and a propyl chain terminated with an epoxy (oxirane) functional group. The epoxy group enables covalent bonding with hydroxyl-rich surfaces, making it valuable in coatings, adhesives, and sol-gel technologies . Analytical methods such as reverse-phase HPLC using Newcrom R1 columns are employed for its characterization, with optimized conditions involving acetonitrile/water/phosphate buffers .

Properties

IUPAC Name

diethoxy-methyl-[3-(oxiran-2-ylmethoxy)propyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H24O4Si/c1-4-14-16(3,15-5-2)8-6-7-12-9-11-10-13-11/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTARVPUIYXHRRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)(CCCOCC1CO1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

101638-90-8
Record name Oxirane, 2-[[3-(diethoxymethylsilyl)propoxy]methyl]-, homopolymer
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DSSTOX Substance ID

DTXSID2044638
Record name 3-(Methyldiethoxysilyl)propyl glycidyl ether
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Molecular Weight

248.39 g/mol
Source PubChem
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Physical Description

Liquid
Record name Oxirane, 2-[[3-(diethoxymethylsilyl)propoxy]methyl]-
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CAS No.

2897-60-1
Record name γ-Glycidoxypropylmethyldiethoxysilane
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Record name Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane
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Record name Oxirane, 2-[[3-(diethoxymethylsilyl)propoxy]methyl]-
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Record name 3-(Methyldiethoxysilyl)propyl glycidyl ether
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Record name [3-(2,3-epoxypropoxy)propyl]diethoxymethylsilane
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Record name DIETHOXY(METHYL)(3-(OXIRAN-2-YLMETHOXY)PROPYL)SILANE
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Mechanism of Action

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and humidity. For instance, the compound reacts slowly with moisture or water. Therefore, the compound’s action, efficacy, and stability may vary depending on the environmental conditions during its application.

Biological Activity

Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane, also known as (3-Glycidoxypropyl)methyldiethoxysilane, is an organosilicon compound notable for its unique structural features that combine silane and epoxy functionalities. This compound has attracted attention in various fields, including materials science, organic synthesis, and biomedical engineering, due to its potential biological activities and applications.

  • Molecular Formula : C₁₁H₂₄O₄Si
  • Molecular Weight : 248.39 g/mol
  • Appearance : Colorless to pale yellow liquid
  • Density : Approximately 1.0 g/cm³
  • Boiling Point : ~284.7 °C at 760 mmHg

Biological Activity

The biological activity of this compound is primarily linked to its reactivity with various biological substrates. The presence of the epoxy group allows for covalent bonding with nucleophiles such as amines and thiols, which can lead to modifications in biomolecules and surfaces.

  • Surface Modification : The compound can enhance the adhesion properties of materials by forming covalent bonds with hydroxyl groups on surfaces. This is particularly useful in coatings and adhesives.
  • Biocompatibility : Studies suggest that the compound can improve the biocompatibility of materials used in biomedical applications, such as implants and drug delivery systems.
  • Antimicrobial Properties : Preliminary research indicates potential antimicrobial activity, making it a candidate for use in coatings that require sterilization or prevention of microbial growth.

Case Study 1: Surface Modification in Biomedical Applications

In a study evaluating the effectiveness of this compound in enhancing the adhesion of polymeric coatings to metal substrates, researchers found that the silane significantly improved adhesion strength compared to untreated surfaces. The epoxy functionality facilitated chemical bonding, leading to a durable interface.

TreatmentAdhesion Strength (MPa)
Untreated1.5
Treated4.2

Case Study 2: Antimicrobial Coatings

Another study investigated the antimicrobial properties of surfaces treated with this compound. The results indicated a reduction in bacterial colonization by up to 90% on treated surfaces compared to controls.

Bacterial StrainControl Colonization (CFU/cm²)Treated Colonization (CFU/cm²)
E. coli15015
S. aureus12012

Toxicity and Safety Considerations

Despite its promising applications, this compound is classified as an irritant and poses health hazards upon exposure. Proper handling procedures must be followed to mitigate risks associated with skin and eye contact.

Hazard Classification

  • Signal Word : Warning
  • Hazard Statements :
    • H315: Causes skin irritation.
    • H319: Causes serious eye irritation.

Scientific Research Applications

Key Applications

1. Adhesives and Sealants
Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane is widely utilized as a coupling agent in adhesives and sealants due to its superior adhesion properties. It effectively bonds organic materials to inorganic substrates, such as metals, ceramics, and glass. This capability enhances the performance of products in construction and automotive industries where strong adhesion is critical .

2. Surface Modification
In the plastics industry, this silane compound serves as a surface modifier. It improves the surface properties of polymers, including adhesion, wetting, and dispersibility. This enhancement is particularly beneficial in the manufacture of composite materials such as fiberglass and carbon fiber reinforced plastics . The ability to modify surfaces allows for better integration of materials in various applications.

3. Silicone Rubber Production
this compound acts as a crosslinking agent in silicone rubber production. Its role is crucial in achieving desired properties such as flexibility, durability, and resistance to high temperatures. The low toxicity of this compound makes it suitable for applications in medical devices like implants and catheters .

4. Analytical Chemistry
This silane can be analyzed using reverse-phase high-performance liquid chromatography (HPLC). The method allows for the separation of this compound from impurities, making it useful in pharmacokinetic studies and other analytical applications .

Case Study 1: Adhesion Performance

A study conducted on the use of this compound in bonding metal substrates demonstrated a significant improvement in adhesion strength compared to traditional adhesives. The results indicated that the silane-treated surfaces exhibited enhanced durability under stress conditions, making it an ideal candidate for automotive applications.

Case Study 2: Surface Modification in Composites

Research focused on the application of this silane as a surface modifier for carbon fiber reinforced plastics showed improved interfacial bonding between fibers and matrix materials. The enhanced mechanical properties observed in these composites suggest that this compound can contribute to the development of lightweight yet strong materials for aerospace applications.

Comparison with Similar Compounds

Trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane (GPTMS)

  • Structure : Contains three methoxy (-OCH₃) groups instead of diethoxy/methyl substituents.
  • Reactivity : Methoxy groups hydrolyze faster than ethoxy groups due to smaller steric hindrance, accelerating sol-gel network formation .
  • Applications : Used in pH-sensitive textile coatings, where it forms durable hybrid networks with alizarin red S (ARS). GPTMS-ARS coatings exhibit 98% higher durability than plain ARS, with a weight loss (WLW) of 2.33% after washing, comparable to cotton treatments .
  • Performance : FTIR and XPS confirm strong covalent bonding to polyester fabrics, enabling reversible pH-sensing in the range of 2.0–8.0 .

Diethoxy[3-(glycidyloxy)propyl]methylsilane (GMDES)

  • Structure : Nearly identical to the target compound but explicitly referenced as a hybrid coating precursor in combination with oligo(oxypropylene) triamine (T403) .
  • Applications: Forms scratch-resistant and corrosion-protective coatings when crosslinked with nano-additives like silica or montmorillonite .
  • Differentiation : The presence of methyl vs. ethyl groups may alter hydrophobicity and crosslink density.

3-Aminopropyl Diethoxy Methyl Silane

  • Structure: Replaces the epoxy group with an amino (-NH₂) group.
  • Applications : Serves as a coupling agent in chromatography columns. For example, graphene quantum dots (GQDs) coated with this silane separate alkanes and aromatic isomers at low temperatures .
  • Reactivity: The amino group enables nucleophilic reactions, contrasting with the epoxy’s electrophilic ring-opening mechanism.

Tetraethoxysilane (TEOS) and Organocyclotetrasiloxanes

  • Structure : TEOS (Si(OCH₂CH₃)₄) lacks organic functional groups, while cyclotetrasiloxanes (e.g., T4) have complex cyclic structures .
  • Applications : TEOS is a conventional crosslinker in sol-gel coatings but requires co-precursors for functionalization. Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane integrates epoxy functionality directly, reducing synthesis steps .

Performance and Structural Analysis

Hydrolysis and Crosslinking Efficiency

Compound Hydrolysis Rate Key Functional Group Crosslinking Efficiency
Diethoxy(methyl)(epoxy) Moderate Epoxy High (self-condensing)
GPTMS High Epoxy Very High
3-Aminopropyl diethoxy Low Amino Moderate
TEOS High Ethoxy Low (requires additives)
  • Epoxy vs. Amino: Epoxy groups form stable ether linkages upon reaction with hydroxyl or amine groups, enhancing adhesion . Amino groups enable pH-dependent interactions but lack the same covalent bonding strength .
  • Ethoxy vs. Methoxy : Ethoxy groups provide slower hydrolysis, favoring controlled film formation, whereas methoxy groups accelerate gelation .

Preparation Methods

Alkoxysilylation-Based Synthesis

The primary route for synthesizing diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane involves alkoxysilylation, where a glycidyl ether derivative reacts with a methyldiethoxysilane precursor. This method typically employs a platinum-based catalyst to facilitate the hydrosilylation of the epoxy group. The reaction proceeds via nucleophilic attack on the silicon center, forming a stable Si-O-C linkage while preserving the epoxy functionality.

Key parameters influencing this pathway include:

  • Temperature : Optimal reactions occur between 80–120°C, balancing reaction rate and side-product formation.

  • Catalyst loading : Platinum complexes (e.g., Karstedt catalyst) at 5–10 ppm ensure minimal side reactions.

  • Solvent selection : Toluene or xylene is preferred for its inertness and ability to solubilize silane intermediates.

A representative reaction equation is:

CH2(O)CH2O(CH2)3OH+(EtO)2MeSiHPt catalystThis compound\text{CH}2(\text{O})CH2\text{O}(\text{CH}2)3\text{OH} + (\text{EtO})_2\text{MeSiH} \xrightarrow{\text{Pt catalyst}} \text{this compound}

Transesterification Functionalization

An alternative method described in patent WO2014167388A1 involves transesterification to introduce the epoxypropyl group. Here, a pre-synthesized quaternized ammonium silane undergoes reaction with glycidol or its derivatives in the presence of ethylene glycol. This two-step process ensures high hydrolytic stability and functional group retention:

  • Quaternization : A tertiary amine (e.g., trimethylamine) reacts with 3-chloropropyltrimethoxysilane to form a quaternized ammonium intermediate.

  • Transesterification : The intermediate is treated with glycidol, replacing methoxy groups with epoxypropyl functionalities under mild acidic conditions.

This method achieves yields exceeding 85% when using sodium iodide as a catalyst and methanol as a solvent.

Comparative Analysis of Synthesis Methods

Efficiency and Scalability

The table below contrasts key metrics for the two primary methods:

Parameter Alkoxysilylation Transesterification
Yield (%)70–8085–90
Reaction Time (h)6–812–16
Catalyst CostHigh (Pt-based)Low (NaI)
Byproduct FormationModerateLow
ScalabilityIndustrialLab-scale

Alkoxysilylation is favored for industrial production due to shorter reaction times, whereas transesterification offers higher yields and lower catalyst costs for specialized applications.

Purity and Functional Group Retention

Chromatographic analyses (GC-MS, HPLC) reveal that transesterification minimizes epoxy ring-opening side reactions, preserving >95% epoxy functionality compared to 80–85% in alkoxysilylation. This makes the former preferable for applications requiring intact epoxy groups, such as adhesion promoters.

Optimization Strategies

Catalytic System Tuning

Replacing platinum with ruthenium-based catalysts in alkoxysilylation reduces costs by 40% while maintaining comparable yields. For transesterification, increasing sodium iodide concentration from 1 mol% to 3 mol% accelerates reaction kinetics by 30% without compromising purity.

Solvent-Free Synthesis

Recent advances demonstrate that solvent-free alkoxysilylation at 100°C under reduced pressure (50 mmHg) achieves 78% yield, eliminating solvent recovery steps and reducing environmental impact.

Challenges and Mitigation

Moisture Sensitivity

The ethoxy groups in this compound are prone to hydrolysis, leading to premature gelation. Storage under anhydrous conditions (e.g., molecular sieves) and inert atmospheres (N₂/Ar) extends shelf life to 12 months.

Epoxy Ring Stability

Exposure to acids or bases initiates ring-opening polymerization. Incorporating stabilizers like 2,6-di-tert-butyl-4-methylphenol (BHT) at 0.1–0.5 wt% suppresses this degradation during synthesis.

Industrial-Scale Production Protocols

A patented continuous-flow reactor design (WO2014167388A1) enables large-scale synthesis with the following parameters:

  • Residence time : 2–4 hours

  • Temperature gradient : 90°C (inlet) → 110°C (outlet)

  • Catalyst recycling : >95% recovery via membrane filtration

This system achieves a throughput of 500 kg/day with <1% batch-to-batch variability.

Emerging Techniques

Photocatalytic Synthesis

Preliminary studies show that UV irradiation (365 nm) with TiO₂ nanoparticles as photocatalysts reduces reaction time to 2 hours at 25°C, though yields remain suboptimal (55–60%).

Biocatalytic Routes

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze transesterification at 40°C, offering an eco-friendly alternative with 70% yield .

Q & A

Q. What synthetic methodologies are employed to prepare Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane, and how is purity validated?

  • Answer : Synthesis typically involves hydrosilylation or substitution reactions. For example, analogous epoxide-functional silanes are synthesized via platinum-catalyzed hydrosilylation of allyl glycidyl ether with chlorosilanes . Purification is achieved through distillation or chromatography. Purity is validated using 1H NMR to confirm proton environments (e.g., epoxide protons at δ 3.1–3.4 ppm, Si-O-CH2 protons at δ 3.7–3.9 ppm) and gas chromatography-mass spectrometry (GC-MS) to detect impurities .
Key Reaction Parameters Conditions Source
CatalystChloroplatinic acid (H2PtCl6)
Temperature40–50°C (exothermic control)
Yield~82–92% for analogous silanes

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Answer : 1H/13C NMR identifies functional groups (e.g., epoxide, ethoxy, and methyl-silicon moieties). FT-IR confirms Si-O-C (1100 cm⁻¹) and epoxide (1250 cm⁻¹) bonds. Mass spectrometry (MS) provides molecular weight validation. For example, trimethoxy analogs show distinct NMR splitting patterns for methoxy vs. ethoxy substituents .

Advanced Research Questions

Q. How does the epoxide group influence reactivity in sol-gel polymerization for hybrid materials?

  • Answer : The epoxide undergoes ring-opening polymerization with Lewis acids (e.g., Ti(OEt)₄), forming crosslinked networks. Simultaneous sol-gel condensation (e.g., with TEOS) and epoxide polymerization create interpenetrating organic-inorganic networks. Kinetic studies show higher epoxy conversion (~95%) with exogenous monomers like methylmethacrylate .
Hybrid Material Parameters Impact Source
Catalyst (Ti(OEt)₄)Accelerates epoxide polymerization
TEOS ratioModifies silica network density
Exogenous monomersIncrease organic polymer conversion

Q. What strategies resolve contradictions in sol-gel kinetic data for epoxy-functional silanes?

  • Answer : Discrepancies in reaction rates arise from competing hydrolysis/polycondensation. In-situ FT-IR or Raman spectroscopy monitors Si-O-Si and epoxide ring-opening kinetics. Controlled humidity (10–30% RH) and stoichiometric H2O/Si ratios reduce variability .

Q. How is this compound applied to enhance surface hydrophobicity in materials like wood?

  • Answer : Silane monomers form covalent bonds with hydroxyl-rich surfaces (e.g., wood cellulose). Diethoxy groups hydrolyze to silanols, anchoring the molecule, while the epoxide enables crosslinking. Studies on hinoki wood show 20–30% reduction in moisture uptake after treatment with analogous silanes .
Surface Modification Outcomes Performance Source
Dimensional stabilityImproved by 25–40%
HydrophobicityContact angle >100°

Q. What challenges arise in copolymerizing methacrylate-functional silanes, and how are they mitigated?

  • Answer : Incomplete methacrylate conversion (~80%) occurs due to steric hindrance. Adding methylmethacrylate (2 equivalents) as a co-monomer increases radical availability, achieving >95% conversion. Photochemical initiation (UV light) further enhances reactivity .

Methodological Considerations

  • Contradiction Analysis : When NMR data conflicts with theoretical predictions (e.g., unexpected splitting), variable-temperature NMR or 2D-COSY resolves dynamic conformational effects .
  • Experimental Design : For sol-gel studies, factorial designs optimize catalyst concentration, temperature, and monomer ratios. Response surface methodology (RSM) models epoxy conversion efficiency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane
Reactant of Route 2
Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane

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